molecular formula C15H19NO B3826834 (4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one

(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one

Cat. No.: B3826834
M. Wt: 229.32 g/mol
InChI Key: VCMCHYDUKRRPDD-SNMPHBPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one is an organic compound characterized by its unique structure, which includes conjugated double bonds and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one apart from similar compounds is its specific structure, which includes both an amino group and a conjugated diene system

Properties

IUPAC Name

(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-15(2,3)14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-11H,16H2,1-3H3/b10-9+,13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMCHYDUKRRPDD-SNMPHBPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C=CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(\C=C\C1=CC=CC=C1)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one
Reactant of Route 2
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(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one
Reactant of Route 3
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(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one
Reactant of Route 4
(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one
Reactant of Route 5
(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one
Reactant of Route 6
(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one

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